2-chloro-N-cyclopentyl-5-(1H-pyrrol-1-yl)benzamide
CAS No.:
Cat. No.: VC16360224
Molecular Formula: C16H17ClN2O
Molecular Weight: 288.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17ClN2O |
|---|---|
| Molecular Weight | 288.77 g/mol |
| IUPAC Name | 2-chloro-N-cyclopentyl-5-pyrrol-1-ylbenzamide |
| Standard InChI | InChI=1S/C16H17ClN2O/c17-15-8-7-13(19-9-3-4-10-19)11-14(15)16(20)18-12-5-1-2-6-12/h3-4,7-12H,1-2,5-6H2,(H,18,20) |
| Standard InChI Key | GTXOQGHRFHQEBG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NC(=O)C2=C(C=CC(=C2)N3C=CC=C3)Cl |
Introduction
2-Chloro-N-cyclopentyl-5-(1H-pyrrol-1-yl)benzamide is a chemical compound belonging to the benzamide class, characterized by a benzene ring attached to a carbonyl group and an amine. This compound features a chloro substituent, a cyclopentyl group, and a pyrrole moiety, making it structurally unique and potentially interesting for various applications in medicinal chemistry.
Synthesis Methods
The synthesis of 2-chloro-N-cyclopentyl-5-(1H-pyrrol-1-yl)benzamide typically involves several steps, including the reaction of substituted anilines with cyclopentyl amines and chloroacetyl derivatives. These reactions often require controlled conditions such as specific temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane or dimethylformamide can facilitate better yields and purities during synthesis.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in cancer therapy or neurological disorders, due to its possible role as an inhibitor for specific kinases or receptors involved in signaling pathways. Further research into its pharmacological activities could reveal more about its therapeutic potential.
Analytical Techniques
The molecular structure and purity of 2-chloro-N-cyclopentyl-5-(1H-pyrrol-1-yl)benzamide can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High Performance Liquid Chromatography (HPLC) can be employed for purification and analysis of reaction products.
Mechanism of Action
The mechanism of action for compounds like 2-chloro-N-cyclopentyl-5-(1H-pyrrol-1-yl)benzamide often involves interaction with biological targets such as enzymes or receptors. Quantitative structure–activity relationship (QSAR) studies can provide insights into how structural variations influence biological activity, guiding further optimization of this compound for enhanced efficacy.
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